2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a sulfonylamino group attached to a chlorofluorophenyl ring and an ethoxyphenylacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the introduction of the sulfonylamino group and the formation of the acetamide linkage. Common synthetic routes may include:
Nucleophilic substitution reactions:
Amidation reactions: The formation of the acetamide linkage can be achieved through amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: Employed for large-scale production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
- 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-propoxyphenyl)acetamide
Uniqueness
2-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethoxyphenyl moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c1-2-24-12-5-3-11(4-6-12)20-16(21)10-19-25(22,23)13-7-8-15(18)14(17)9-13/h3-9,19H,2,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHKWFEORKTSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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